5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 5-chloro-2-nitrobenzene followed by sulfonation and subsequent methylation. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different sulfonamide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitrobenzamide
- 5-Chloro-2-methoxy-3-nitrobenzoic acid
- N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzamide
Uniqueness
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
89840-89-1 |
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Molecular Formula |
C7H7ClN2O4S |
Molecular Weight |
250.66 g/mol |
IUPAC Name |
5-chloro-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3 |
InChI Key |
UQFOMXLVYAYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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